N-(2-methoxyphenyl)-1H-benzimidazol-2-amine
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Overview
Description
N-(2-methoxyphenyl)-1H-benzimidazol-2-amine is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-1H-benzimidazol-2-amine typically involves the condensation of o-phenylenediamine with 2-methoxybenzaldehyde under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which cyclizes to form the benzimidazole ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid as a catalyst, and the reaction is carried out at elevated temperatures to facilitate cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-1H-benzimidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Benzimidazole N-oxides.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the substituent introduced.
Scientific Research Applications
N-(2-methoxyphenyl)-1H-benzimidazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex benzimidazole derivatives.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-1H-benzimidazol-2-amine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and inhibit their activity, leading to various therapeutic effects. For example, its anticancer activity is attributed to its ability to inhibit topoisomerase enzymes, which are essential for DNA replication in cancer cells. The compound may also interact with other cellular pathways, leading to apoptosis or cell cycle arrest.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyphenyl)-1H-benzimidazol-2-amine: shares structural similarities with other benzimidazole derivatives such as:
Uniqueness
What sets this compound apart from other similar compounds is its unique methoxy substitution on the phenyl ring. This substitution can significantly influence its chemical reactivity and biological activity, making it a valuable compound for specific applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C14H13N3O |
---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C14H13N3O/c1-18-13-9-5-4-8-12(13)17-14-15-10-6-2-3-7-11(10)16-14/h2-9H,1H3,(H2,15,16,17) |
InChI Key |
FDFYMGCKVCJFDD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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